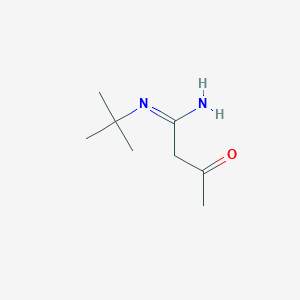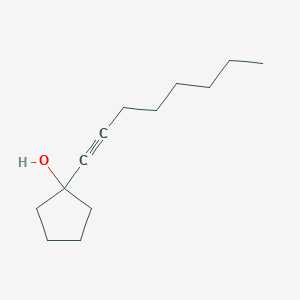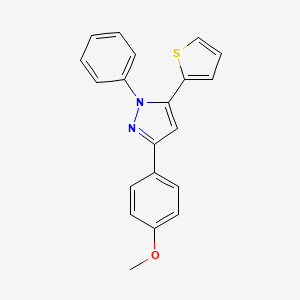![molecular formula C5H5N5 B14605051 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl- CAS No. 61139-70-6](/img/structure/B14605051.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings. One common method is the cyclization of appropriate hydrazides with orthoformate esters . This reaction produces a mixture of cyclization products, which can be separated and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and multicomponent one-pot reactions are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Aplicaciones Científicas De Investigación
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include:
- 7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
What sets 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine apart is its specific fusion of triazole and triazine rings, which imparts unique chemical and biological properties
Propiedades
Número CAS |
61139-70-6 |
|---|---|
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3 |
Clave InChI |
HRZSUHCLKYJCGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NN=CN2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)

![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)


![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)



